molecular formula C6H8N2 B11769288 1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole

1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole

Cat. No.: B11769288
M. Wt: 108.14 g/mol
InChI Key: SMOWGYZRNSCJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole can be achieved through various methods. One common approach involves the cycloaddition of azomethine ylides with maleimides. This (3+2) cycloaddition reaction is highly regio- and stereoselective, often proceeding under mild conditions . Another method involves the intramolecular heterocyclization of N-substituted pyrroles with hydrazine hydrate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrole-2,5-diones, while substitution reactions can yield a wide range of functionalized derivatives .

Scientific Research Applications

1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. Its anti-inflammatory effects are linked to the inhibition of specific enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

IUPAC Name

1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C6H8N2/c1-5-2-8-4-6(5)3-7-1/h1,3,7-8H,2,4H2

InChI Key

SMOWGYZRNSCJFA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CNC=C2CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.